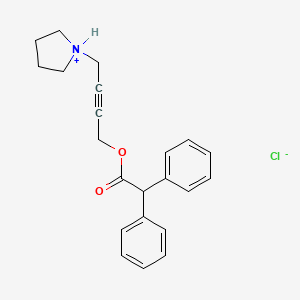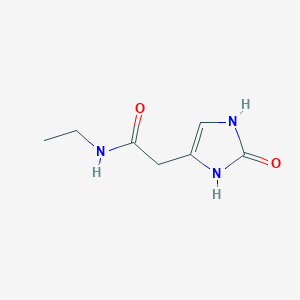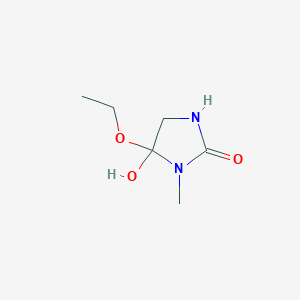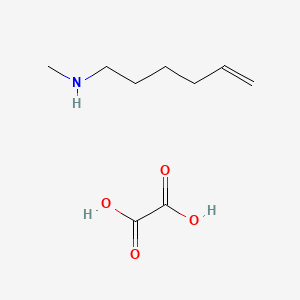
N-Methylhex-5-en-1-amine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methylhex-5-en-1-amine oxalate is an organic compound with the molecular formula C7H15N. It is a derivative of N-Methylhex-5-en-1-amine, which is a versatile amine compound composed of nitrogen, carbon, and hydrogen atoms. This compound is known for its potential in synthesizing other compounds and its applications in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of N-Methylhex-5-en-1-amine oxalate typically involves the reaction of N-Methylhex-5-en-1-amine with oxalic acid. The process can be summarized as follows:
Dissolution of Oxalic Acid: Oxalic acid is dissolved in absolute ethyl alcohol.
Addition of N-Methylhex-5-en-1-amine: N-Methylhex-5-en-1-amine is added drop by drop to the oxalic acid solution, resulting in the formation of a white precipitate.
Heating and Reflux: The mixture is heated and refluxed to dissolve the precipitate.
Cooling and Filtration: The solution is cooled to room temperature, followed by filtration and washing with absolute ethyl alcohol.
Re-crystallization: The obtained solid product is dissolved in a large amount of absolute ethyl alcohol and allowed to crystallize at room temperature to obtain this compound crystals.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Methylhex-5-en-1-amine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
N-Methylhex-5-en-1-amine oxalate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing a wide array of compounds and is used in polymer synthesis.
Biology: The compound is utilized in biochemical research for studying amine-related reactions and pathways.
Industry: This compound is used as a catalyst in various industrial chemical reactions.
Mecanismo De Acción
The precise mechanism of action for N-Methylhex-5-en-1-amine oxalate is not fully elucidated. it is believed to act as a proton donor, engaging in reactions with other molecules to form novel compounds. It may also serve as a catalyst, facilitating the formation of new compounds in specific reactions .
Comparación Con Compuestos Similares
Similar Compounds
N-Methylhex-5-en-1-amine: The parent compound, which shares similar properties and applications.
N-Methyl-1-amino-hex-5-ene: Another derivative with comparable chemical behavior.
5-Hexen-1-amine: A related compound with a similar structure but different functional groups.
Uniqueness
N-Methylhex-5-en-1-amine oxalate is unique due to its specific combination of the amine group and the oxalate moiety, which imparts distinct chemical properties and reactivity. Its ability to act as a proton donor and catalyst makes it valuable in various chemical and industrial applications.
Propiedades
Fórmula molecular |
C9H17NO4 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
N-methylhex-5-en-1-amine;oxalic acid |
InChI |
InChI=1S/C7H15N.C2H2O4/c1-3-4-5-6-7-8-2;3-1(4)2(5)6/h3,8H,1,4-7H2,2H3;(H,3,4)(H,5,6) |
Clave InChI |
SCRYAELKIKXXFF-UHFFFAOYSA-N |
SMILES canónico |
CNCCCCC=C.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12821010.png)


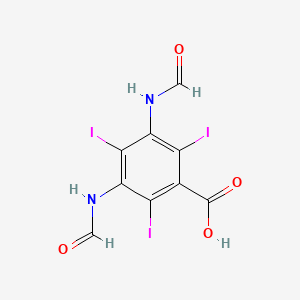

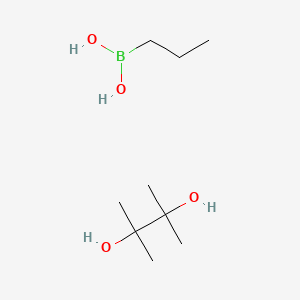
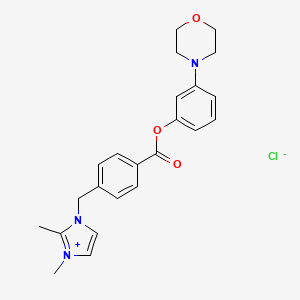
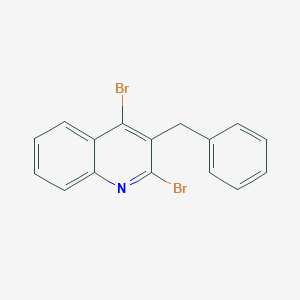
![2-(1H-Benzo[d]imidazol-2-yl)butan-1-amine](/img/structure/B12821067.png)


